Heptaethylene glycol di(p-toluenesulfonate)
Overview
Description
Preparation Methods
Heptaethylene glycol di(p-toluenesulfonate) can be synthesized through the reaction of heptaethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Heptaethylene glycol di(p-toluenesulfonate) undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the p-toluenesulfonate groups are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: While not common, it can undergo oxidation or reduction under specific conditions.
Scientific Research Applications
Heptaethylene glycol di(p-toluenesulfonate) is used in various scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is used in the development of drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptaethylene glycol di(p-toluenesulfonate) involves its ability to act as a bifunctional reagent, facilitating the formation of covalent bonds between different molecules. This property makes it useful in the synthesis of complex chemical structures and in the modification of biomolecules .
Comparison with Similar Compounds
Heptaethylene glycol di(p-toluenesulfonate) is similar to other polyethylene glycol-based compounds such as:
Hexaethylene glycol di(p-toluenesulfonate): Similar in structure but with one less ethylene glycol unit.
Pentaethylene glycol di(p-toluenesulfonate): Contains fewer ethylene glycol units, resulting in different physical and chemical properties.
Tetraethylene glycol di(p-toluenesulfonate): Even fewer ethylene glycol units, making it less flexible and with different reactivity.
Heptaethylene glycol di(p-toluenesulfonate) is unique due to its specific length of the polyethylene glycol chain, which provides a balance between flexibility and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O12S2/c1-25-3-7-27(8-4-25)41(29,30)39-23-21-37-19-17-35-15-13-33-11-12-34-14-16-36-18-20-38-22-24-40-42(31,32)28-9-5-26(2)6-10-28/h3-10H,11-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNONDOAUSICGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406639 | |
Record name | ST50759435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69502-27-8 | |
Record name | ST50759435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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